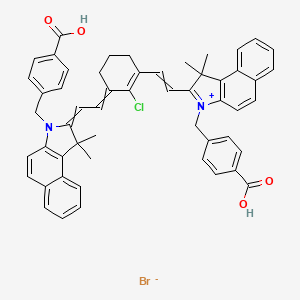

IR-825

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C54H48BrClN2O4 |

|---|---|

Molecular Weight |

904.3 g/mol |

IUPAC Name |

4-[[2-[2-[3-[2-[3-[(4-carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid bromide |

InChI |

InChI=1S/C54H47ClN2O4.BrH/c1-53(2)46(56(32-34-16-20-40(21-17-34)51(58)59)44-28-24-36-10-5-7-14-42(36)48(44)53)30-26-38-12-9-13-39(50(38)55)27-31-47-54(3,4)49-43-15-8-6-11-37(43)25-29-45(49)57(47)33-35-18-22-41(23-19-35)52(60)61;/h5-8,10-11,14-31H,9,12-13,32-33H2,1-4H3,(H-,58,59,60,61);1H |

InChI Key |

BAUXJOQQUWDIAO-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CC4=CC=C(C=C4)C(=O)O)C=CC5=C(C(=CC=C6C(C7=C(N6CC8=CC=C(C=C8)C(=O)O)C=CC9=CC=CC=C97)(C)C)CCC5)Cl)C.[Br-] |

Origin of Product |

United States |

Foundational & Exploratory

IR-825: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and applications of the near-infrared (NIR) cyanine (B1664457) dye, IR-825. The information is tailored for researchers, scientists, and professionals involved in drug development and related fields.

Chemical Structure and Properties

This compound is a heptamethine cyanine dye characterized by its strong absorption and fluorescence in the near-infrared spectrum. Its chemical structure includes a carboxyl group, which allows for covalent conjugation to other molecules, such as targeting ligands or nanoparticles.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1558079-49-4 | N/A |

| IUPAC Name | 3-(4-carboxybenzyl)-2-[(E)-2-[(E)-3-[(E)-2-[3-(4-carboxybenzyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene]ethylidene]-2-chlorocyclohex-1-en-1-yl]vinyl]-1,1-dimethyl-1H-benzo[e]indol-3-ium | N/A |

| Molecular Formula | C₅₄H₄₇ClN₂O₄⁺ | N/A |

| Molecular Weight | 824.44 g/mol (as cation) | N/A |

| Solubility | Soluble in DMSO and Methanol. | N/A |

Table 2: Photophysical Properties of this compound

| Property | Value | Source(s) |

| Absorption Maximum (λmax) | ~810 nm | N/A |

| Emission Maximum (λem) | ~830 nm | N/A |

| Molar Extinction Coefficient (ε) | Data not available in the searched literature. | N/A |

| Fluorescence Quantum Yield (ΦF) | Data not available in the searched literature. | N/A |

Applications in Research and Drug Development

This compound is a versatile tool in biomedical research, primarily utilized for its properties as a NIR fluorescent probe and a potent agent for photothermal therapy (PTT) and photodynamic therapy (PDT). Its absorption in the NIR window (700-900 nm) allows for deep tissue penetration of light, making it ideal for in vivo applications.

Photothermal Therapy (PTT)

In PTT, this compound, typically encapsulated within nanoparticles, absorbs NIR light and converts it into heat, leading to localized hyperthermia and subsequent ablation of cancer cells. This targeted approach minimizes damage to surrounding healthy tissues.

Photodynamic Therapy (PDT)

Upon excitation with NIR light, this compound can generate reactive oxygen species (ROS), which are highly cytotoxic and can induce apoptosis or necrosis in targeted cells. This mechanism forms the basis of its application in PDT for cancer treatment.

Experimental Protocols

Synthesis of this compound Loaded Nanoparticles

A common method for encapsulating this compound into nanoparticles for biomedical applications involves the use of biocompatible polymers.

Protocol: Emulsion-Solvent Evaporation Method

-

Dissolve Polymer: Dissolve a biocompatible polymer (e.g., PLGA, PLA) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

Add this compound: Add this compound to the polymer solution and mix until fully dissolved.

-

Emulsification: Add the organic phase to an aqueous solution containing a surfactant (e.g., polyvinyl alcohol (PVA), poloxamer) under high-speed homogenization or sonication to form an oil-in-water emulsion.

-

Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

-

Purification: Collect the nanoparticles by centrifugation, wash them multiple times with deionized water to remove excess surfactant and unencapsulated this compound, and then lyophilize for storage.

In Vitro Photothermal Therapy Assay

This protocol outlines a typical experiment to evaluate the photothermal efficacy of this compound-loaded nanoparticles on cancer cells.

Protocol:

-

Cell Culture: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and incubate for 24 hours to allow for cell attachment.

-

Nanoparticle Incubation: Treat the cells with varying concentrations of this compound-loaded nanoparticles and incubate for a predetermined period (e.g., 4-24 hours) to allow for cellular uptake.

-

NIR Irradiation: Expose the cells to a NIR laser (e.g., 808 nm) at a specific power density (e.g., 1-2 W/cm²) for a set duration (e.g., 5-10 minutes).

-

Cell Viability Assessment: After irradiation, incubate the cells for another 24 hours. Assess cell viability using a standard method such as the MTT assay or trypan blue exclusion assay.

-

Controls: Include control groups of cells treated with nanoparticles but not irradiated, cells irradiated without nanoparticles, and untreated cells.

Signaling Pathways and Mechanisms

The therapeutic effects of this compound in PTT and PDT are mediated by distinct cellular and molecular pathways.

Photothermal Therapy (PTT) Mechanism

Caption: Photothermal therapy (PTT) mechanism of this compound nanoparticles.

Photodynamic Therapy (PDT) Mechanism

Caption: Photodynamic therapy (PDT) mechanism of this compound.

Cellular Uptake Workflow

The cellular uptake of this compound, particularly when encapsulated in nanoparticles, is a critical step for its therapeutic efficacy. The process generally involves endocytosis.

Caption: Cellular uptake workflow of this compound loaded nanoparticles.

Conclusion

This compound is a promising NIR dye with significant potential in photothermal and photodynamic therapies. Its favorable photophysical properties and the ability to be incorporated into various nanocarriers make it a valuable tool for targeted cancer therapy and other biomedical applications. Further research is warranted to fully elucidate its quantitative photophysical parameters and to explore its full therapeutic potential in preclinical and clinical settings.

IR-825 dye mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of IR-825 Dye

Introduction

This compound is a heptamethine cyanine (B1664457) dye characterized by its strong absorption and fluorescence in the near-infrared (NIR) spectrum, typically between 750 and 900 nm.[1][2] This spectral window is often referred to as the "biological window" because it allows for deeper tissue penetration of light compared to visible wavelengths, due to reduced absorption by endogenous chromophores like hemoglobin and water.[2] this compound's utility stems from its properties as a photosensitizer, enabling its application in two primary modalities of phototherapy: Photothermal Therapy (PTT) and Photodynamic Therapy (PDT).[3][4]

Due to issues with stability in biological systems, this compound is frequently encapsulated within nanocarriers, such as polymeric nanoparticles or albumin-based complexes.[4][5][6] These formulations enhance its solubility, prolong circulation time, and facilitate passive tumor targeting through the Enhanced Permeability and Retention (EPR) effect.[5][7] The dye contains a carboxyl group, which allows for covalent conjugation to other molecules and delivery systems.[1]

Core Mechanisms of Action

The therapeutic action of this compound is initiated by the absorption of NIR light. Upon excitation, the dye can dissipate the absorbed energy through two main pathways, leading to distinct therapeutic effects.

Photothermal Therapy (PTT)

The predominant mechanism of action for this compound is photothermal.[4][8] In this process, the dye acts as a photothermal agent (PTA), efficiently converting absorbed light energy into heat through non-radiative decay processes like vibrational relaxation.

The process unfolds as follows:

-

Light Absorption: this compound absorbs photons from an NIR light source, typically a laser with a wavelength around 808 nm, promoting its electrons to an excited singlet state.[2][8]

-

Energy Conversion: The excited molecule rapidly returns to its ground state. Instead of releasing the energy as light (fluorescence), it primarily dissipates it as thermal energy (heat) into the local environment.[3][7]

-

Hyperthermia Induction: This rapid and localized heat generation increases the temperature of the surrounding tissue.

-

Cell Death: When the temperature rises sufficiently (typically above 42°C), it induces cellular damage through protein denaturation, membrane disruption, and ultimately leads to apoptosis or necrosis of cancer cells.[7] PTT is noted for being a minimally invasive ablation technique with high spatial control.[2]

Photodynamic Therapy (PDT)

While less dominant than its photothermal effect, this compound can also participate in photodynamic processes. PDT requires three components: a photosensitizer (the dye), light, and molecular oxygen.[9][10] The mechanism generates cytotoxic reactive oxygen species (ROS).

The PDT mechanism involves these steps:

-

Excitation: Similar to PTT, this compound absorbs a photon and transitions to an excited singlet state.

-

Intersystem Crossing: The molecule can then undergo intersystem crossing to a more stable, long-lived excited triplet state.

-

Energy Transfer (Type II): The excited triplet-state dye transfers its energy directly to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[9][10]

-

Electron Transfer (Type I): Alternatively, the excited dye can react with a substrate molecule to produce radical ions, which then interact with oxygen to form other ROS like superoxide (B77818) anions and hydroxyl radicals.[3][10]

-

Oxidative Stress: The generated ROS are highly cytotoxic, causing oxidative damage to lipids, proteins, and nucleic acids, which triggers cell death pathways.[9][11]

Physicochemical and Photophysical Properties

The therapeutic efficacy of this compound is directly related to its optical properties. The following table summarizes key quantitative data reported in the literature for this compound and similar cyanine dyes.

| Property | Value | Reference |

| Absorption Maximum (λmax) | ~820 - 829 nm | [2][12] |

| Secondary Absorption Peak | ~600 nm | [2] |

| Emission Maximum (λem) | ~830 nm | [6] |

| Laser Wavelength for PTT | 808 nm | [8] |

| Drug Loading Rate (in Nanomicelles) | ~21.0% (w/w) | [6] |

| Fluorescence Quantum Yield (Φ) | Varies with excitation; decreases at 820 nm excitation, favoring PTT. | [2] |

Cellular Uptake and Subcellular Localization

For this compound to exert its therapeutic effect, it must first be taken up by target cells. When formulated in nanoparticles, cellular internalization is a critical step.

-

Uptake Mechanisms: The uptake of nanoparticle-encapsulated this compound generally occurs via endocytosis.[13] Studies on similar dyes suggest that specific transporters, such as Organic Anion-Transporting Polypeptides (OATPs), may also play a role in the uptake of the free dye, a process that is often energy-dependent.[14]

-

Subcellular Localization: Once inside the cell, the distribution of the dye is crucial. For certain formulations, this compound nanomicelles have been observed to accumulate primarily in the mitochondria and endoplasmic reticulum.[6] Localization in mitochondria is particularly significant for PDT, as this organelle is highly susceptible to oxidative damage.[11]

Experimental Protocols

The following sections detail generalized methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro Photothermal Efficacy Assay

This protocol assesses the ability of this compound to induce cell death upon NIR irradiation.

-

Cell Culture: Seed cancer cells (e.g., HeLa, A2780) in a 96-well plate at a density of 1x10⁴ cells per well and incubate for 24 hours to allow for adherence.

-

Dye Incubation: Replace the culture medium with fresh medium containing various concentrations of the this compound formulation. Incubate for 2-4 hours to allow for cellular uptake. Include control wells with no dye.

-

Irradiation: Irradiate the designated wells with an 808 nm NIR laser at a specific power density (e.g., 1.0 W/cm²) for a set duration (e.g., 5-10 minutes).[8]

-

Post-Irradiation Incubation: Return the plate to the incubator for an additional 12-24 hours.

-

Viability Assessment: Assess cell viability using a standard MTT assay or by staining with Calcein-AM (stains live cells green) and Propidium Iodide (PI, stains dead cells red) followed by fluorescence microscopy.[15]

Cellular Uptake and Localization Analysis

This protocol determines the efficiency of cellular internalization and the intracellular location of this compound.

-

Cell Seeding: Seed cells on glass-bottom dishes suitable for confocal microscopy.

-

Incubation: Treat the cells with a fluorescently active concentration of the this compound formulation for various time points (e.g., 1, 4, 12, 24 hours).

-

Staining (Optional): To determine subcellular localization, co-stain the cells with organelle-specific trackers, such as MitoTracker (for mitochondria) or ER-Tracker (for endoplasmic reticulum). Stain the nucleus with DAPI.

-

Washing: Wash the cells three times with phosphate-buffered saline (PBS) to remove any extracellular dye.

-

Imaging: Visualize the cells using a confocal laser scanning microscope. The NIR fluorescence of this compound can be used to track its location relative to the organelle-specific stains.[6]

-

Quantification (Flow Cytometry): For quantitative uptake analysis, treat cells in suspension or harvested from plates, wash, and analyze the mean fluorescence intensity per cell using a flow cytometer.[16][17]

Reactive Oxygen Species (ROS) Detection

This protocol measures the generation of ROS following light activation of this compound.

-

Cell Preparation: Seed cells in a suitable plate or dish.

-

Dye and Probe Incubation: Treat cells with the this compound formulation. Following this, add an ROS-sensitive probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA), which fluoresces upon oxidation by various ROS.[18][19]

-

Irradiation: Expose the cells to an appropriate light source (e.g., 808 nm laser) for a defined period.

-

Fluorescence Measurement: Immediately measure the increase in fluorescence of the ROS probe using a fluorescence plate reader or flow cytometer. An increase in signal in the irradiated, dye-treated group compared to controls indicates ROS production.[18]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. dovepress.com [dovepress.com]

- 3. researchgate.net [researchgate.net]

- 4. Synergistic chemo-photothermal cancer therapy of pH-responsive polymeric nanoparticles loaded IR825 and DTX with charge-reversal property - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Multifunctional Near-Infrared Dye IR-817 Encapsulated in Albumin Nanoparticles for Enhanced Imaging and Photothermal Therapy in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Turning double hydrophilic into amphiphilic: IR825-conjugated polymeric nanomicelles for near-infrared fluorescence imaging-guided photothermal cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 7. Advancements in Photothermal Therapy Using Near-Infrared Light for Bone Tumors [mdpi.com]

- 8. medkoo.com [medkoo.com]

- 9. Versatile Photosensitizers for Photodynamic Therapy at Infrared Excitation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanisms in photodynamic therapy: part one—-photosensitizers, photochemistry and cellular localization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. hilarispublisher.com [hilarispublisher.com]

- 12. Impact of Substituents in Tumor-Uptake and Fluorescence Imaging Ability of Near Infrared Cyanine-like Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dovepress.com [dovepress.com]

- 14. Mechanistic study of IR-780 dye as a potential tumor targeting and drug delivery agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Uptake, Distribution and Diffusivity of Reactive Fluorophores in Cells: Implications Toward Target Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Uptake and Intracellular Trafficking Studies of Multiple Dye-Doped Core-Shell Silica Nanoparticles in Lymphoid and Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Photophysical Properties of IR-825: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-825 is a near-infrared (NIR) cyanine (B1664457) dye that has garnered significant attention in the biomedical field, particularly for its applications in photothermal therapy (PTT) and as a fluorescent imaging agent. Its strong absorption in the NIR region, where biological tissues have minimal absorbance, allows for deep tissue penetration of light, making it an ideal candidate for therapeutic and diagnostic (theranostic) applications. This technical guide provides a comprehensive overview of the core photophysical properties of this compound, detailed experimental protocols for their determination, and visualizations of its application in therapeutic workflows.

Core Photophysical Properties

The photophysical properties of a dye like this compound are crucial for understanding its behavior and optimizing its performance in various applications. These properties, including absorption and emission wavelengths, molar extinction coefficient, and fluorescence quantum yield, are summarized in the table below. It is important to note that these values can be influenced by the solvent environment and the dye's aggregation state.

| Property | Symbol | Value | Solvent/Conditions |

| Absorption Maximum | λmax | ~820 nm | Not specified |

| ~600 nm | Not specified | ||

| ~780 nm | In nanomicelles | ||

| Emission Maximum | λem | ~650 nm | Excitation at 600 nm |

| ~830 nm | Excitation at 780 nm (in nanomicelles) | ||

| Fluorescence Quantum Yield | ΦF | 0.42 | Excitation at 600 nm |

| Significantly decreased | Excitation at 820 nm | ||

| Molar Extinction Coefficient | ε | Not available | For NIR cyanine dyes, typically ranges from 27,000 to 270,000 M-1cm-1[1] |

Experimental Protocols

Accurate determination of the photophysical properties of this compound is essential for its application. Below are detailed methodologies for key experiments.

UV-Visible Absorption Spectroscopy

This protocol outlines the procedure for determining the absorption spectrum and molar extinction coefficient of this compound.

Objective: To measure the absorption spectrum of this compound and determine its molar extinction coefficient (ε) at the absorption maximum (λmax).

Materials:

-

This compound dye

-

Spectroscopic grade solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO), Ethanol, Phosphate-buffered saline (PBS))

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Stock Solution Preparation:

-

Accurately weigh a small amount of this compound powder using an analytical balance.

-

Dissolve the powder in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 mM). Ensure complete dissolution, using sonication if necessary.

-

-

Preparation of Dilutions:

-

Prepare a series of dilutions from the stock solution with concentrations ranging from approximately 1 µM to 10 µM.

-

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.

-

Set the wavelength range to scan from 400 nm to 900 nm.

-

Use a quartz cuvette filled with the pure solvent as a blank to zero the absorbance.

-

-

Measurement:

-

Record the absorption spectrum for each dilution.

-

Identify the wavelength of maximum absorbance (λmax).

-

-

Data Analysis:

-

According to the Beer-Lambert law (A = εbc), plot a graph of absorbance at λmax versus concentration.

-

The molar extinction coefficient (ε) can be calculated from the slope of the linear fit of this plot (slope = ε × b, where b is the path length of the cuvette, typically 1 cm).

-

Fluorescence Spectroscopy

This protocol describes the determination of the fluorescence emission spectrum and the relative fluorescence quantum yield of this compound.

Objective: To measure the fluorescence emission spectrum and determine the fluorescence quantum yield (ΦF) of this compound relative to a standard.

Materials:

-

This compound solution (prepared as in the UV-Vis protocol)

-

A standard fluorescent dye with a known quantum yield in the same spectral region (e.g., Indocyanine Green (ICG) in DMSO)

-

Fluorescence spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in the chosen solvent with an absorbance at the excitation wavelength of less than 0.1 to minimize inner filter effects.

-

Prepare a solution of the standard dye with a similar absorbance at the same excitation wavelength.

-

-

Spectrofluorometer Setup:

-

Turn on the spectrofluorometer and allow the lamp to warm up.

-

Set the excitation wavelength to the absorption maximum of this compound (or another desired wavelength).

-

Set the emission wavelength range to scan from the excitation wavelength to 950 nm.

-

Adjust the excitation and emission slit widths to obtain a good signal-to-noise ratio without saturating the detector.

-

-

Measurement:

-

Record the fluorescence emission spectrum of the solvent blank and subtract it from the sample and standard spectra.

-

Record the fluorescence emission spectrum of the standard solution.

-

Without changing the instrument settings, record the fluorescence emission spectrum of the this compound solution.

-

-

Data Analysis:

-

Integrate the area under the corrected emission spectra for both the standard (Astd) and the sample (Asample).

-

Measure the absorbance of the standard (Absstd) and the sample (Abssample) at the excitation wavelength using a UV-Vis spectrophotometer.

-

Calculate the quantum yield of the sample (ΦF, sample) using the following equation:

ΦF, sample = ΦF, std × (Asample / Astd) × (Absstd / Abssample) × (η2sample / η2std)

where ΦF, std is the quantum yield of the standard, A is the integrated fluorescence intensity, Abs is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

-

Visualizations of Application Workflows

The following diagrams, generated using the DOT language, illustrate the key applications of this compound in cancer therapy.

Caption: Workflow of this compound mediated photothermal therapy.

Caption: Workflow for nanoparticle-based co-delivery of this compound and a chemotherapeutic agent.

Conclusion

This compound is a promising NIR cyanine dye with significant potential in cancer theranostics. Its strong absorption in the NIR window allows for effective photothermal therapy, and its fluorescent properties can be harnessed for image-guided treatments. While some of its core photophysical properties have been reported, a comprehensive characterization, particularly of its molar extinction coefficient, remains an area for further investigation. The provided experimental protocols offer a standardized approach to determining these crucial parameters, which is essential for the rational design and application of this compound-based therapeutic and diagnostic agents. The visualized workflows illustrate the logical progression from nanoparticle formulation to therapeutic action, providing a clear overview for researchers and developers in the field.

References

An In-Depth Technical Guide to the Spectroscopic Properties of IR-825

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-825 is a near-infrared (NIR) cyanine (B1664457) dye that has garnered significant interest in the scientific community, particularly for its applications in biomedical research and drug development. Its strong absorption and fluorescence in the NIR window (700-900 nm), a region where biological tissues have minimal absorbance and autofluorescence, make it an excellent candidate for in vivo imaging and therapeutic applications. This technical guide provides a comprehensive overview of the absorption and emission spectra of this compound, detailed experimental protocols for their characterization, and a visualization of its application in photothermal therapy.

Core Photophysical Properties of this compound

The photophysical properties of this compound, like many cyanine dyes, are influenced by its molecular structure and the surrounding environment, including the solvent polarity. A key structural feature of this compound is the presence of a carboxyl group, which allows for its conjugation to other molecules, such as targeting ligands or nanoparticles, enhancing its utility in targeted therapies.

Data Presentation: Spectroscopic Properties of this compound

The following table summarizes the available quantitative data on the absorption and emission properties of this compound. It is important to note that comprehensive data, particularly the molar absorptivity in various solvents, is not extensively reported in the literature for the standalone dye. Much of the available information pertains to this compound when incorporated into nanoparticle systems, which can alter its photophysical characteristics.

| Property | Wavelength (nm) | Solvent/System | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Excitation Wavelength (nm) | Reference |

| Absorption Maximum (λabs) | 820 | Not Specified | Data Not Available | - | - | [1] |

| 600 | Not Specified | Data Not Available | - | - | [1] | |

| Emission Maximum (λem) | ~650 | Not Specified | - | 0.42 | 600 | [1] |

| 830 | PEG-PLD(IR825) Nanomicelles | - | Data Not Available | 780 | [2] | |

| ~610 | PEG-PLD(IR825) Nanomicelles | - | Data Not Available | 552 | [2] |

Note: The quantum yield of this compound is significantly lower when excited at 820 nm, which contributes to its high photothermal conversion efficiency.

Experimental Protocols

Accurate characterization of the absorption and emission spectra of this compound is crucial for its effective application. The following are detailed methodologies for key spectroscopic experiments.

Measurement of Absorption Spectra

Objective: To determine the wavelength(s) of maximum absorbance (λmax) and the molar absorptivity (ε) of this compound in a specific solvent.

Materials:

-

This compound dye

-

Spectroscopic grade solvents (e.g., DMSO, ethanol (B145695), methanol)

-

Volumetric flasks and pipettes

-

UV-Vis-NIR spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in the desired solvent. Due to the potential for aggregation, it is recommended to use a solvent in which the dye is highly soluble, such as dimethyl sulfoxide (B87167) (DMSO).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 1 µM to 20 µM).

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure stability.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used for the dilutions and record a baseline spectrum. This will be subtracted from the sample spectra to correct for solvent absorption.

-

Sample Measurement: Starting with the lowest concentration, rinse the cuvette with a small amount of the sample solution before filling it. Record the absorption spectrum of each dilution over the desired wavelength range (typically 400-900 nm for this compound).

-

Data Analysis:

-

Identify the λmax from the spectra.

-

According to the Beer-Lambert law (A = εcl), plot the absorbance at λmax against the concentration of the dilutions.

-

The slope of the resulting linear plot will be the molar absorptivity (ε) in M⁻¹cm⁻¹.

-

Measurement of Emission Spectra

Objective: To determine the wavelength of maximum fluorescence emission (λem) for this compound.

Materials:

-

This compound solutions of known concentration (as prepared for absorption measurements)

-

Fluorescence spectrophotometer with a near-infrared detector

-

Quartz fluorescence cuvettes

Procedure:

-

Instrument Setup: Turn on the fluorescence spectrophotometer and allow the excitation source to stabilize.

-

Excitation Wavelength Selection: Set the excitation wavelength to the absorption maximum (λabs) determined from the absorption spectroscopy experiment.

-

Blank Measurement: Record the emission spectrum of the pure solvent to identify any background fluorescence or Raman scattering peaks.

-

Sample Measurement: Record the fluorescence emission spectrum of the this compound solution. The absorbance of the solution at the excitation wavelength should be kept low (typically below 0.1) to avoid inner filter effects.

-

Data Analysis: Identify the wavelength of maximum emission intensity (λem).

Determination of Fluorescence Quantum Yield (Φ)

Objective: To quantify the efficiency of the fluorescence process of this compound relative to a standard of known quantum yield.

Materials:

-

This compound solution

-

A suitable NIR fluorescent standard with a known quantum yield (e.g., Indocyanine Green in DMSO)

-

Solutions of the standard at various concentrations

-

UV-Vis-NIR spectrophotometer

-

Fluorescence spectrophotometer

Procedure:

-

Standard and Sample Preparation: Prepare a series of dilutions for both the this compound sample and the fluorescent standard in the same solvent. The absorbance of all solutions at the excitation wavelength should be in the linear range (typically < 0.1).

-

Absorption Spectra: Measure the absorbance of all standard and sample solutions at the chosen excitation wavelength.

-

Emission Spectra: Measure the fluorescence emission spectra of all standard and sample solutions using the same excitation wavelength and instrument settings.

-

Data Analysis:

-

Integrate the area under the emission curve for each spectrum.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the sample.

-

The quantum yield of the sample (Φsample) can be calculated using the following equation: Φsample = Φstandard * (msample / mstandard) * (η2sample / η2standard) where Φ is the quantum yield, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

-

Visualization of Application in Photothermal Therapy

This compound's ability to efficiently convert absorbed light into heat makes it a potent agent for photothermal therapy (PTT), a minimally invasive cancer treatment modality. The following diagram illustrates the fundamental mechanism of PTT using this compound.

Caption: Mechanism of this compound Mediated Photothermal Therapy.

This workflow illustrates the process from the administration of this compound to the eventual ablation of tumor tissue through localized hyperthermia induced by near-infrared light.

Conclusion

This compound is a promising near-infrared dye with significant potential in various biomedical applications, most notably in photothermal therapy and fluorescence imaging. While a comprehensive public dataset of its photophysical properties in different solvents is still emerging, the available data and the established experimental protocols for its characterization provide a solid foundation for researchers. The continued investigation into the spectroscopic behavior of this compound and its conjugates will undoubtedly pave the way for the development of more effective diagnostic and therapeutic agents.

References

A Technical Guide to the Photophysical Properties of IR-825

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core photophysical properties of the near-infrared (NIR) cyanine (B1664457) dye IR-825, with a focus on its quantum yield and molar extinction coefficient. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biophotonics, drug delivery, and cancer therapy, where this compound is increasingly utilized as a photosensitizer and imaging agent.

Core Photophysical Data of this compound

The photophysical parameters of a dye are critical for its application in fluorescence imaging and photothermal therapy. Below is a summary of the available quantitative data for this compound.

| Photophysical Property | Value | Conditions |

| Fluorescence Quantum Yield (Φ) | 42% | Upon excitation at 600 nm |

| Molar Extinction Coefficient (ε) | Not readily available in cited literature | See Experimental Protocol for determination |

Note: The molar extinction coefficient for this compound is not consistently reported in publicly available scientific literature. Researchers are advised to determine this value experimentally for their specific solvent and experimental conditions.

Experimental Protocols

Accurate determination of the quantum yield and molar extinction coefficient is paramount for the reliable application of this compound. The following sections detail the standard methodologies for these measurements.

Determination of Fluorescence Quantum Yield (Relative Method)

The relative method is a widely used technique for determining the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.

Materials and Equipment:

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

This compound solution of unknown quantum yield

-

Standard dye solution with a known quantum yield in the NIR range (e.g., Indocyanine Green in DMSO)

-

Solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO)

Procedure:

-

Prepare a series of dilute solutions of both the this compound sample and the standard dye in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

-

Measure the fluorescence emission spectra of each solution using a spectrofluorometer, ensuring the same excitation wavelength and instrument parameters are used for both the sample and the standard.

-

Integrate the area under the emission spectra for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the this compound sample and the standard. The resulting plots should be linear.

-

Calculate the quantum yield (Φ_s) of the this compound sample using the following equation:

Φ_s = Φ_r * (m_s / m_r) * (n_s^2 / n_r^2)

Where:

-

Φ_r is the quantum yield of the reference standard.

-

m_s and m_r are the slopes of the linear fits for the sample and the reference, respectively.

-

n_s and n_r are the refractive indices of the sample and reference solutions (if different solvents are used).

-

Experimental workflow for determining relative fluorescence quantum yield.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It can be determined using the Beer-Lambert law.

Materials and Equipment:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Analytical balance

-

Volumetric flasks

-

Solvent (e.g., DMSO)

-

This compound

Procedure:

-

Prepare a stock solution of this compound with a precisely known concentration. This is achieved by accurately weighing a small amount of the dye and dissolving it in a specific volume of the chosen solvent.

-

Prepare a series of dilutions from the stock solution with known concentrations.

-

Measure the absorbance of each dilution at the wavelength of maximum absorbance (λ_max) using a UV-Vis spectrophotometer. The λ_max for this compound is typically around 820 nm.

-

Plot the absorbance versus the concentration of the solutions.

-

Perform a linear regression on the data points. According to the Beer-Lambert law (A = εbc), the slope of the line will be equal to the molar extinction coefficient (ε) multiplied by the path length (b) of the cuvette (typically 1 cm).

-

Calculate the molar extinction coefficient (ε) by dividing the slope of the line by the path length of the cuvette. The units are typically L mol⁻¹ cm⁻¹.

Experimental workflow for determining the molar extinction coefficient.

Application Workflow: this compound in Photothermal Therapy

This compound is frequently encapsulated within nanoparticles to improve its stability, solubility, and tumor-targeting capabilities for photothermal therapy (PTT). The following diagram illustrates the general workflow of this application.

Workflow of this compound-loaded nanoparticles for photothermal cancer therapy.

An In-depth Technical Guide to the Solubility and Stability of IR-825

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility and stability characteristics of IR-825, a near-infrared (NIR) cyanine (B1664457) dye. The information is intended to support researchers and professionals in drug development, formulation, and analytical sciences by providing key data and detailed experimental methodologies.

Introduction to this compound

This compound is a heptamethine cyanine dye notable for its strong absorbance and fluorescence in the near-infrared spectrum (approximately 825 nm). A key structural feature is the presence of a terminal carboxylic acid group, which allows for covalent conjugation to other molecules, such as targeting ligands, polymers, or nanoparticles. This property, combined with its high light-to-heat conversion efficiency, makes this compound a valuable agent for photothermal therapy (PTT) in cancer research. However, its inherently hydrophobic nature and limited stability present significant challenges for formulation and clinical translation. Understanding these properties is critical for developing effective and stable delivery systems.

Solubility of this compound

The solubility of this compound is a critical parameter for its handling, formulation, and biological application. As a hydrophobic molecule, it exhibits poor solubility in aqueous solutions, necessitating the use of organic solvents or advanced formulation strategies for in vitro and in vivo studies.

Quantitative solubility data for this compound is limited in publicly available literature. The most commonly cited solvent is Dimethyl Sulfoxide (DMSO). Other organic solvents are often used, but specific concentrations are not widely reported. Encapsulation or conjugation is typically required to achieve stable dispersions in aqueous media.[1]

| Solvent | Molar Mass ( g/mol ) | Concentration (mg/mL) | Molar Concentration (mM) | Conditions & Notes |

| Dimethyl Sulfoxide (DMSO) | 904.34 | 4.55 | 5.52 | Requires sonication and warming to 60°C for dissolution. The use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can significantly lower solubility.[2] |

| Water / PBS | 904.34 | Practically Insoluble | - | Aggregates in aqueous media. Formulation (e.g., nanoparticle encapsulation, polymer conjugation) is necessary for aqueous dispersibility.[1][3] |

| Methanol, Ethanol | 904.34 | Slightly Soluble | - | Qualitative assessment suggests low solubility.[4] |

| Chloroform | 904.34 | Slightly Soluble | - | Qualitative assessment suggests low solubility.[4] |

| Dimethylformamide (DMF) | 904.34 | Soluble | - | Often used as a solvent for similar hydrophobic molecules.[4] |

This protocol outlines a systematic approach to determine the maximum solubility of this compound in a given solvent.

2.2.1 Materials and Equipment

-

This compound (solid powder)

-

Analytical balance (±0.01 mg)

-

Glass vials or test tubes (e.g., 1.5 mL or 8 mL)

-

Solvent of interest (high purity, e.g., HPLC grade)

-

Pipettes

-

Vortex mixer

-

Bath sonicator

-

Centrifuge

-

Water bath or heating block

2.2.2 Tiered Solubility Testing Procedure This procedure is adapted from established methods for solubility screening.

-

Initial High-Concentration Test (e.g., 20 mg/mL):

-

Weigh approximately 10 mg of this compound into a pre-weighed glass vial.

-

Add the calculated volume of solvent to achieve the target concentration (e.g., 0.5 mL for 20 mg/mL).

-

Vortex the mixture vigorously for 1-2 minutes at room temperature.

-

Visually inspect for undissolved particles. If not fully dissolved, proceed to sonication.

-

Sonicate the vial in a water bath for up to 5 minutes. If necessary, gently warm the sample (e.g., to 40-60°C), noting any temperature effects.

-

If the compound dissolves completely, it is considered soluble at this concentration.

-

-

Step-Down Dilution (if insoluble at the initial concentration):

-

If the compound is not fully soluble, add a precise volume of solvent to dilute the concentration in a stepwise manner (e.g., to 10 mg/mL, then 5 mg/mL, and so on).

-

After each solvent addition, repeat the vortexing, sonication, and warming steps.

-

The solubility is determined as the highest concentration at which no solid particles are visible to the naked eye after centrifugation (e.g., 5000 rpm for 5 minutes) to pellet any remaining microparticulates.

-

-

Confirmation:

-

The supernatant of the saturated solution can be carefully diluted and analyzed by UV-Vis spectroscopy to quantify the concentration, providing a more precise solubility value than visual inspection alone.

-

References

- 1. Multifunctional Near-Infrared Dye IR-817 Encapsulated in Albumin Nanoparticles for Enhanced Imaging and Photothermal Therapy in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Turning double hydrophilic into amphiphilic: IR825-conjugated polymeric nanomicelles for near-infrared fluorescence imaging-guided photothermal cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 4. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

IR-825 Dye: A Technical Guide to its Synthesis, Properties, and Applications in Biomedical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

IR-825 is a near-infrared (NIR) heptamethine cyanine (B1664457) dye that has garnered significant attention in the biomedical field, particularly for its applications in cancer therapy and imaging. Its strong absorbance in the NIR region, where biological tissues have minimal absorbance and autofluorescence, allows for deep tissue penetration of light. This technical guide provides a comprehensive overview of this compound, including a generalized synthesis approach, its key photophysical properties, and detailed experimental workflows for its application in photothermal therapy.

Introduction: Discovery and Background

Physicochemical and Photophysical Properties

This compound is a complex organic molecule with the chemical formula C₅₄H₄₈BrClN₂O₄ and a molecular weight of 904.34 g/mol .[2] A summary of its key properties is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₅₄H₄₈BrClN₂O₄ | [2] |

| Molecular Weight | 904.34 g/mol | [2] |

| CAS Number | 1558079-49-4 | [2] |

| Appearance | Dark solid | N/A |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) | N/A |

| Absorption Maximum (λmax) | ~825 nm (in solution) | [3] |

| Emission Maximum (λem) | ~830 nm (in solution) | [3] |

| Molar Extinction Coefficient (ε) | Data not readily available | N/A |

| Fluorescence Quantum Yield (ΦF) | Data not readily available | N/A |

Synthesis of this compound: A Generalized Approach

A specific, detailed synthesis protocol for this compound is not publicly documented. However, based on the general synthesis of heptamethine cyanine dyes, a plausible synthetic route can be outlined. The synthesis of such dyes typically involves the condensation of two heterocyclic precursors with a polymethine chain-forming reagent.

A common method for synthesizing substituted heptamethine cyanine dyes involves the reaction of an indolenine salt with a reactive intermediate that provides the central part of the polymethine chain.[1]

Generalized Experimental Protocol for Heptamethine Cyanine Dye Synthesis

-

Synthesis of the Indolenium Salt: A substituted indole (B1671886) is quaternized by reaction with an alkylating agent (e.g., an alkyl halide or sulfate) in a suitable solvent. The product is then precipitated and purified.

-

Preparation of the Polymethine Bridge Precursor: A key intermediate, such as N-[5-(phenylamino)-2,4-pentadienylidene]aniline monohydrochloride or a similar Vilsmeier-Haack reagent, is prepared.[1]

-

Condensation Reaction: The quaternized indolenium salt (2 equivalents) is reacted with the polymethine bridge precursor (1 equivalent) in a solvent mixture, often containing acetic anhydride (B1165640) and a base like pyridine (B92270) or triethylamine, under reflux conditions.[1][3]

-

Purification: The crude dye is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

The following diagram illustrates a generalized workflow for the synthesis of a heptamethine cyanine dye.

Applications in Photothermal Therapy

The primary application of this compound in drug development and research is as a photothermal agent in cancer therapy. Its mechanism of action is based on the conversion of absorbed near-infrared light into heat, leading to localized hyperthermia and tumor cell ablation.

Mechanism of Photothermal Therapy (PTT)

The process of photothermal therapy using this compound can be summarized in the following steps:

-

Administration and Accumulation: this compound, often encapsulated in nanoparticles to improve its stability and bioavailability, is administered systemically. Due to the enhanced permeability and retention (EPR) effect, the nanoparticles preferentially accumulate in tumor tissue.

-

NIR Laser Irradiation: The tumor site is irradiated with a near-infrared laser at a wavelength corresponding to the absorption maximum of this compound (around 808-825 nm).

-

Photothermal Conversion: this compound molecules absorb the laser energy, causing them to enter an excited state. This energy is then rapidly dissipated as heat into the surrounding environment through non-radiative decay pathways.

-

Hyperthermia and Cell Death: The localized increase in temperature (hyperthermia) induces cellular damage and apoptosis or necrosis of the cancer cells.

The following diagram illustrates the mechanism of action of this compound in photothermal therapy.

Experimental Protocol: Preparation of this compound-Loaded Nanoparticles for PTT

This protocol describes a general method for encapsulating this compound into polymeric nanoparticles for use in photothermal therapy studies.

-

Materials:

-

This compound dye

-

Biodegradable polymer (e.g., PLGA, PLA)

-

Organic solvent (e.g., acetone, dichloromethane)

-

Surfactant (e.g., PVA, Pluronic F-127)

-

Deionized water

-

-

Procedure:

-

Oil Phase Preparation: Dissolve a specific amount of the polymer and this compound in the organic solvent.

-

Aqueous Phase Preparation: Dissolve the surfactant in deionized water.

-

Emulsification: Add the oil phase dropwise to the aqueous phase while stirring vigorously or sonicating to form an oil-in-water emulsion.

-

Solvent Evaporation: Continue stirring the emulsion for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

-

Nanoparticle Collection and Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the nanoparticles several times with deionized water to remove excess surfactant and unencapsulated dye.

-

Lyophilization and Storage: Resuspend the purified nanoparticles in a small amount of deionized water containing a cryoprotectant (e.g., sucrose) and lyophilize for long-term storage.

-

The following diagram illustrates the experimental workflow for preparing and utilizing this compound-loaded nanoparticles for photothermal therapy.

Conclusion

This compound is a valuable tool in the field of biomedical research, particularly for its application as a photothermal agent. While detailed information on its original discovery and a specific synthesis protocol are not widely disseminated, its properties and applications are well-documented in recent literature. The generalized synthesis and experimental protocols provided in this guide offer a framework for researchers and drug development professionals to explore the potential of this compound and similar heptamethine cyanine dyes in developing novel cancer therapies and diagnostic agents. Further research into the synthesis of novel this compound derivatives and their conjugation to targeting moieties will likely expand their therapeutic and diagnostic capabilities.

References

An In-depth Technical Guide to the Core Principles of IR-825 in Photothermal Therapy

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Photothermal therapy (PTT) has emerged as a minimally invasive and highly specific cancer treatment modality.[1] This approach utilizes photothermal agents (PTAs) that convert near-infrared (NIR) light energy into localized heat, inducing hyperthermia and subsequent ablation of tumor cells.[1][2] IR-825, a small molecule cyanine (B1664457) dye, is a prominent PTA characterized by its strong absorbance in the NIR region, a spectral window where biological tissues are relatively transparent.[3][4] However, the clinical application of free this compound is hampered by its poor stability and hydrophobicity.[3] Consequently, various nanodelivery systems have been developed to encapsulate this compound, enhancing its stability, biocompatibility, and tumor-targeting capabilities. This guide provides a comprehensive overview of the fundamental principles of this compound-mediated PTT, detailing its mechanism of action, photophysical properties, formulation strategies, and the key experimental protocols for its evaluation.

Core Principle: The Photothermal Effect of this compound

The fundamental principle of this compound in PTT lies in its ability to efficiently convert absorbed light energy into thermal energy.[5] As a cyanine dye, this compound possesses a delocalized π-electron system that strongly absorbs light in the NIR-I window (750–900 nm).[4][6]

The process can be summarized as follows:

-

Light Absorption: When irradiated with an NIR laser (typically around 808 nm or 820 nm), electrons in the this compound molecule are excited from the ground state to a higher energy singlet state.[2]

-

Non-Radiative Decay: Instead of returning to the ground state by emitting fluorescence (radiative decay), the excited electrons predominantly undergo non-radiative decay pathways, such as vibrational relaxation.

-

Heat Generation: This non-radiative decay process releases energy in the form of heat (phonons) to the surrounding environment.

-

Localized Hyperthermia: The accumulation of this compound within the tumor tissue, often facilitated by nanoparticle delivery, ensures that this heat generation is localized. The temperature in the target region is rapidly elevated (typically to 43-50°C or higher), inducing cell death while minimizing damage to adjacent healthy tissues.[7][8]

Photophysical and Photochemical Properties

The efficacy of this compound as a PTA is dictated by its inherent photophysical properties. A key characteristic is its dual absorption peaks, which allow for versatile applications in both imaging and therapy.[2][4] When excited at a lower wavelength (~600 nm), it exhibits a significant fluorescence quantum yield, making it suitable for fluorescence imaging.[2][4] Conversely, upon excitation with an NIR laser (~820 nm), the fluorescence quantum yield decreases markedly while the photothermal conversion efficiency (PCE) increases significantly.[2][4]

Table 1: Summary of this compound Photophysical Properties

| Property | Value / Range | Remarks | Source |

|---|---|---|---|

| Absorption Maxima (λmax) | ~600 nm and ~820 nm | Dual peaks allow for imaging and therapeutic functions. | [2][4] |

| Emission Maximum (λem) | ~650 nm (with ~600 nm excitation) | Used for fluorescence imaging. | [2][4] |

| Excitation for PTT | ~808 nm / 820 nm | Common laser wavelength used for photothermal therapy. | [9][10] |

| Fluorescence Quantum Yield (Φ) | 42% (at 600 nm excitation) | High yield at lower wavelength excitation supports imaging. | [2][4] |

| Photothermal Conversion Efficiency (PCE) | 25.23% (for one liposomal formulation) | Represents the efficiency of light-to-heat conversion. Varies with formulation. |[11] |

Formulation and Nanoparticle Delivery Systems

Due to poor stability and hydrophobicity in physiological conditions, this compound requires encapsulation within delivery vehicles.[3] Nanoparticles (NPs) are ideal carriers that enhance biocompatibility, improve circulation half-life, and enable passive tumor targeting via the Enhanced Permeability and Retention (EPR) effect.[1]

Commonly used nanoformulations include:

-

Polymeric Micelles/Nanoparticles: Amphiphilic block copolymers can self-assemble to encapsulate hydrophobic this compound in their core.[12][13]

-

Liposomes: Phospholipid-based vesicles that can effectively load this compound within their lipid bilayer.[11]

-

Hybrid Nanoparticles: Combining polymers and lipids can create stable core-shell structures for efficient drug delivery.[10]

These formulations not only protect this compound from degradation but also prevent its premature release before reaching the tumor site.[12]

Table 2: Examples of this compound Nanoparticle Formulations and Characteristics

| Nanoparticle System | Core Components | Average Size (nm) | Drug Loading Rate (%) | Key Feature | Source |

|---|---|---|---|---|---|

| MPPD@IR825/DTX NPs | PEI-PCL | Nanoscale | Not Specified | pH-responsive charge-reversal for enhanced uptake. | [3] |

| PEG-PLD(IR825) Nanomicelles | PEG-PLD | Not Specified | ~21.0% | High drug loading via chemical conjugation. | [12][13] |

| PpIX-IR-820@Lipo NPs | Liposome | ~380 nm | Not Specified | Dual encapsulation for combined PTT and PDT. | [11] |

| IR-820 PLGA NPs | PLGA, Phospholipid | 103 ± 8 | Not Specified | Core-shell structure with high stability. |[10] |

Mechanisms of PTT-Induced Cell Death

The localized hyperthermia generated by this compound triggers various cell death pathways. The specific mechanism is often temperature-dependent.[8]

-

Apoptosis: At milder temperatures (43–49 °C), PTT can induce programmed cell death. This involves DNA damage, activation of the p53 tumor suppressor, modulation of the Bcl-2 family of proteins (increasing pro-apoptotic Bax), release of cytochrome c from mitochondria, and subsequent activation of the caspase cascade (caspase-9 and caspase-3).[8][14] Apoptosis is generally preferred as it does not elicit a strong inflammatory response.[14]

-

Necrosis: At higher temperatures (≥49 °C), PTT typically causes necrosis, a form of uncontrolled cell death resulting from direct thermal damage to cellular structures, leading to cell lysis and inflammation.[8]

-

Other Pathways: Recent studies show PTT can also induce other forms of regulated cell death, such as pyroptosis (a highly inflammatory form of programmed cell death) and ferroptosis (an iron-dependent form of cell death characterized by lipid peroxidation).[15][16] These pathways can further stimulate an anti-tumor immune response.[15]

Key Experimental Protocols

Protocol: Measurement of Photothermal Conversion Efficiency (PCE)

The PCE (η) quantifies the effectiveness of a PTA. A common method involves monitoring the temperature of a PTA solution during laser irradiation and subsequent cooling.[17]

Methodology:

-

Sample Preparation: Prepare a solution of this compound nanoparticles at a known concentration (e.g., 50 µg/mL) in a quartz cuvette.[17]

-

Irradiation: Irradiate the solution with a continuous-wave NIR laser (e.g., 808 nm) at a fixed power density (e.g., 1-3 W/cm²) for a set duration (e.g., 10-60 minutes) until a steady-state maximum temperature (T_max) is reached.[9][17] Record the temperature change over time.

-

Cooling: Turn off the laser and continue to record the temperature as the solution cools back to ambient temperature (T_amb).[17]

-

Calculation: The PCE (η) is calculated using the following formula, derived from Roper's method: *η = [hA(T_max - T_amb) - Q_0] / [I(1 - 10^(-Aλ))] * Where:

-

h is the heat transfer coefficient.

-

A is the surface area of the container.

-

T_max is the maximum steady-state temperature.

-

T_amb is the ambient temperature.

-

Q_0 is the heat absorbed by the solvent.

-

I is the incident laser power.

-

Aλ is the absorbance of the nanoparticles at the laser wavelength. The term hA is determined from the time constant of the cooling period.[17]

-

Protocol: In Vitro Photothermal Therapy

This protocol assesses the cytotoxic effect of this compound PTT on cancer cell lines.

References

- 1. Advancements in Photothermal Therapy Using Near-Infrared Light for Bone Tumors | MDPI [mdpi.com]

- 2. dovepress.com [dovepress.com]

- 3. Synergistic chemo-photothermal cancer therapy of pH-responsive polymeric nanoparticles loaded IR825 and DTX with charge-reversal property - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nanoagent-Mediated Photothermal Therapy: From Delivery System Design to Synergistic Theranostic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. High Performance In Vivo Near-IR (>1 μm) Imaging and Photothermal Cancer Therapy with Carbon Nanotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PpIX/IR-820 Dual-Modal Therapeutic Agents for Enhanced PDT/PTT Synergistic Therapy in Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Turning double hydrophilic into amphiphilic: IR825-conjugated polymeric nanomicelles for near-infrared fluorescence imaging-guided photothermal cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 13. Turning double hydrophilic into amphiphilic: IR825-conjugated polymeric nanomicelles for near-infrared fluorescence imaging-guided photothermal cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Elucidating the fundamental mechanisms of cell death triggered by photothermal therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Photothermal-triggered non-apoptotic regulated cell death-related pathway regulation boosts systemic antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Photothermal-triggered non-apoptotic regulated cell death-related pathway regulation boosts systemic antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ntno.org [ntno.org]

Methodological & Application

Application Notes and Protocols: IR-825 Conjugation to Antibodies

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the conjugation of the near-infrared (NIR) fluorescent dye, IR-825, to antibodies. These antibody-dye conjugates are powerful tools for a variety of research and therapeutic applications, including in vivo imaging, flow cytometry, and targeted drug delivery.

Introduction to this compound

This compound is a heptamethine cyanine (B1664457) dye that exhibits strong absorption and fluorescence in the near-infrared spectrum. The use of NIR dyes like this compound for biological applications is advantageous due to the deeper tissue penetration of light and reduced autofluorescence from endogenous molecules in this spectral region. These characteristics make this compound an excellent candidate for labeling biomolecules such as antibodies for sensitive detection in both in vitro and in vivo settings. The most common method for conjugating this compound to antibodies is through the use of an N-hydroxysuccinimide (NHS) ester derivative of the dye, which reacts with primary amines on the antibody to form a stable amide bond.

Key Experimental Parameters and Data

Successful conjugation of this compound to an antibody requires careful optimization of several parameters to achieve the desired Degree of Labeling (DOL), which represents the average number of dye molecules conjugated to a single antibody molecule. The optimal DOL for most antibodies is typically between 2 and 10, depending on the specific dye and protein properties.[1]

| Parameter | Recommended Range/Value | Rationale & Considerations |

| Antibody Purity | >95% | Impurities or stabilizing proteins like BSA or gelatin can interfere with the labeling reaction.[1] It is crucial to use a purified antibody solution. |

| Antibody Concentration | 2-10 mg/mL | A protein concentration below 2 mg/mL can significantly reduce conjugation efficiency.[1] |

| Reaction Buffer | 0.1 M Sodium Bicarbonate, pH 8.0-8.5 or 50-100 mM Sodium Phosphate, pH 7.2-8.0 | The reaction between an NHS ester and a primary amine is most efficient at a slightly alkaline pH.[2][3] Buffers containing primary amines (e.g., Tris or glycine) must be avoided as they will compete with the antibody for reaction with the dye.[1][4] |

| Molar Ratio of Dye to Antibody | 5:1 to 20:1 | This ratio will need to be optimized to achieve the desired DOL. A higher molar excess of the dye will generally result in a higher DOL. A starting point of a 10:1 molar ratio is often recommended.[] |

| Reaction Time | 1-2 hours | Incubation for 1 hour at room temperature is a common starting point.[2][] Longer incubation times may lead to hydrolysis of the NHS ester. |

| Reaction Temperature | Room Temperature | This is convenient and generally effective for the conjugation reaction. |

| Purification Method | Size Exclusion Chromatography (e.g., Sephadex G-25) or Dialysis | These methods are used to separate the labeled antibody from unconjugated dye and other reaction byproducts.[1][] |

Experimental Protocols

This section provides a detailed step-by-step protocol for the conjugation of an this compound NHS ester to an antibody.

Materials and Equipment

-

Purified antibody in a suitable buffer (e.g., PBS)

-

This compound NHS ester

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

-

Purification column (e.g., Sephadex G-25)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Spectrophotometer

-

Microcentrifuge tubes

-

Pipettes

Protocol for this compound Conjugation to an Antibody

-

Antibody Preparation:

-

Start with a purified antibody solution at a concentration of 2-10 mg/mL.[1]

-

If the antibody is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against PBS (pH 7.4) before proceeding.[1][6]

-

Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to approximately 8.3.[6]

-

-

This compound NHS Ester Preparation:

-

Conjugation Reaction:

-

Calculate the required volume of the this compound NHS ester solution to achieve the desired molar excess (e.g., 10:1 dye-to-antibody ratio).

-

Add the calculated volume of the dissolved this compound NHS ester to the antibody solution while gently vortexing.

-

Incubate the reaction mixture for 1 hour at room temperature, protected from light.[2]

-

-

Purification of the Conjugate:

-

Prepare a size exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions, equilibrating it with PBS (pH 7.4).

-

Apply the reaction mixture to the top of the column.

-

Elute the conjugate with PBS. The labeled antibody will be in the first colored fractions to elute from the column. Unconjugated dye will elute later.

-

Alternatively, purify the conjugate by dialyzing against PBS at 4°C with several buffer changes to remove free dye.[6]

-

Characterization of the this compound Antibody Conjugate

Calculation of the Degree of Labeling (DOL):

The DOL can be determined by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength of this compound (approximately 825 nm).

-

Measure the absorbance of the conjugate solution at 280 nm (A280) and ~825 nm (Adye).

-

Calculate the concentration of the dye using the Beer-Lambert law:

-

[Dye] (M) = Adye / εdye

-

Where εdye is the molar extinction coefficient of this compound at its maximum absorbance.

-

-

Calculate the concentration of the antibody, correcting for the absorbance of the dye at 280 nm:

-

[Antibody] (M) = (A280 - (Adye × CF)) / εAb

-

Where εAb is the molar extinction coefficient of the antibody at 280 nm (e.g., 210,000 M-1cm-1 for IgG) and CF is the correction factor (A280 of the free dye / Amax of the free dye).

-

-

Calculate the DOL:

-

DOL = [Dye] / [Antibody]

-

Visualizations

Caption: Experimental workflow for this compound antibody conjugation.

Caption: Amine-reactive conjugation of this compound NHS ester to an antibody.

References

Application Notes and Protocols for the Conjugation of IR-825 to Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The near-infrared (NIR) fluorescent dye IR-825 is a valuable tool in preclinical research, particularly in the development of targeted drug delivery systems and diagnostic agents. Its spectral properties, with absorption and emission in the NIR window (700-900 nm), allow for deep tissue penetration and reduced autofluorescence, making it ideal for in vivo imaging. Covalently conjugating this compound to nanoparticles (NPs) enhances its utility by improving its pharmacokinetic profile, enabling targeted delivery, and allowing for multimodal functionalities.

This document provides detailed protocols for two common and robust covalent conjugation strategies for attaching this compound to the surface of various nanoparticles: Amine-Carboxyl Coupling using EDC/NHS chemistry and Maleimide-Thiol Chemistry . These methods are broadly applicable to a range of nanoparticle platforms, including polymeric nanoparticles, gold nanoparticles, and liposomes.

Key Conjugation Chemistries

Amine-Carboxyl Coupling via EDC/NHS Chemistry

This is one of the most widely used bioconjugation methods. It forms a stable amide bond between a carboxyl group (-COOH) on the nanoparticle (or the dye) and a primary amine (-NH2) on the corresponding conjugation partner. The reaction is typically mediated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate can then react directly with a primary amine. However, the addition of NHS stabilizes this intermediate by converting it into a more stable, amine-reactive NHS ester, which improves the efficiency of the conjugation reaction, especially in aqueous solutions.

Maleimide-Thiol Chemistry

This "click chemistry" approach involves the reaction between a maleimide (B117702) group and a sulfhydryl (thiol, -SH) group. This reaction is highly specific and proceeds rapidly at physiological pH (6.5-7.5) to form a stable thioether bond. This method is particularly useful for conjugating thiol-containing biomolecules like peptides or antibodies, or for nanoparticles that have been functionalized with either maleimide or thiol groups.

Experimental Protocols

Protocol 1: Amine-Carboxyl Coupling of this compound to Carboxylated Nanoparticles

This protocol describes the conjugation of an amine-functionalized this compound derivative (IR825-NH2) to nanoparticles with carboxyl groups on their surface (e.g., carboxylated polymeric nanoparticles, carboxyl-terminated PEGylated gold nanoparticles).

Materials:

-

Carboxylated Nanoparticles (e.g., PLGA-COOH, AuNP-COOH)

-

IR825-NH2

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

-

N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) buffer, pH 5.0-6.0

-

Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Purification system (e.g., centrifuge with appropriate centrifugal filters, size exclusion chromatography column)

Procedure:

-

Nanoparticle Preparation:

-

Resuspend the carboxylated nanoparticles in Activation Buffer to a concentration of 1-10 mg/mL.

-

Vortex or sonicate briefly to ensure a homogenous dispersion.

-

-

Activation of Carboxyl Groups:

-

Prepare fresh solutions of EDC and Sulfo-NHS in anhydrous DMF or DMSO.

-

Add EDC and Sulfo-NHS to the nanoparticle suspension. The molar ratio of EDC/Sulfo-NHS to the carboxyl groups on the nanoparticles should be optimized, but a starting point of a 10 to 50-fold molar excess is recommended.

-

Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups.

-

-

Purification of Activated Nanoparticles:

-

Centrifuge the activated nanoparticle suspension to pellet the nanoparticles and remove excess EDC and Sulfo-NHS.

-

Resuspend the nanoparticle pellet in Coupling Buffer. Repeat the washing step at least twice.

-

-

Conjugation Reaction:

-

Dissolve IR825-NH2 in a minimal amount of DMF or DMSO and then dilute in Coupling Buffer.

-

Add the IR825-NH2 solution to the washed, activated nanoparticles. The molar ratio of IR825-NH2 to nanoparticles should be optimized based on the desired degree of labeling. A starting molar excess of 5:1 to 20:1 (dye to nanoparticle) is recommended.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.

-

-

Quenching of Unreacted Sites:

-

Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.

-

Incubate for 15-30 minutes at room temperature to deactivate any remaining NHS-esters.

-

-

Purification of this compound Conjugated Nanoparticles:

-

Purify the conjugated nanoparticles from unreacted dye and byproducts by repeated centrifugation and resuspension in fresh Coupling Buffer or by size exclusion chromatography.

-

-

Characterization and Storage:

-

Characterize the purified this compound-nanoparticle conjugates using UV-Vis spectroscopy, fluorescence spectroscopy, and dynamic light scattering (DLS).

-

Store the final conjugate suspension at 4°C, protected from light.

-

Protocol 2: Maleimide-Thiol Conjugation of this compound to Thiolated Nanoparticles

This protocol details the conjugation of a maleimide-functionalized this compound derivative (this compound-Maleimide) to nanoparticles bearing thiol groups.

Materials:

-

Thiolated Nanoparticles (e.g., PLGA-PEG-SH, AuNP-SH)

-

This compound-Maleimide

-

Conjugation Buffer: 1X PBS with 2 mM EDTA, pH 7.0-7.5 (degassed)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Purification system (e.g., centrifuge with appropriate centrifugal filters, size exclusion chromatography column)

Procedure:

-

Nanoparticle and Dye Preparation:

-

Resuspend the thiolated nanoparticles in degassed Conjugation Buffer to a concentration of 1-10 mg/mL.

-

Dissolve this compound-Maleimide in a minimal amount of anhydrous DMF or DMSO and then dilute in the Conjugation Buffer.

-

-

Conjugation Reaction:

-

Add the this compound-Maleimide solution to the thiolated nanoparticle suspension. The molar ratio of maleimide to thiol groups should be optimized, with a starting ratio of 2:1 to 5:1 often being effective.[1]

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.

-

-

Purification of this compound Conjugated Nanoparticles:

-

Purify the conjugated nanoparticles from unreacted dye by repeated centrifugation and resuspension in fresh Conjugation Buffer or by size exclusion chromatography.

-

-

Characterization and Storage:

-

Characterize the purified this compound-nanoparticle conjugates using UV-Vis spectroscopy, fluorescence spectroscopy, and DLS.

-

Store the final conjugate suspension at 4°C, protected from light.

-

Data Presentation: Quantitative Parameters for Conjugation

The following tables summarize key quantitative parameters for the conjugation of dyes to nanoparticles, based on literature findings. These values can serve as a starting point for optimization.

Table 1: Amine-Carboxyl Coupling Parameters

| Parameter | Nanoparticle Type | Dye/Molecule | Molar Ratio (EDC:NHS:Molecule) | Conjugation Efficiency/Loading | Reference |

| Drug Loading Rate | Polymeric Micelles | IR825-NH2 | Not specified | ~21.0% (w/w) | [2] |

| Reactant Ratio | Carboxylated Gold NPs | Antibody | Varies, e.g., EDC/NHS in mg/mL | Not specified | [3] |

| Reactant Ratio | PLGA NPs | Antibody | 5:1 (Maleimide:Thiol) | 58 ± 12% | [1] |

Table 2: Maleimide-Thiol Coupling Parameters

| Parameter | Nanoparticle Type | Dye/Molecule | Molar Ratio (Maleimide:Thiol) | Conjugation Efficiency | Reference |

| Reactant Ratio | PLGA NPs | cRGDfK peptide | 2:1 | 84 ± 4% | [1] |